molecular formula C7H6ClFO B1586600 2-Chloro-6-fluoro-3-methylphenol CAS No. 261762-90-7

2-Chloro-6-fluoro-3-methylphenol

Cat. No.: B1586600
CAS No.: 261762-90-7
M. Wt: 160.57 g/mol
InChI Key: RPTGCWUNGWVQET-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-3-methylphenol is an organic compound belonging to the class of phenols It is characterized by the presence of a chloro group at the second position, a fluoro group at the sixth position, and a methyl group at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluoro-3-methylphenol can be achieved through several methods. One common approach involves the halogenation of 3-methylphenol (m-cresol) using appropriate halogenating agents. For instance, chlorination can be performed using chlorine gas or thionyl chloride, while fluorination can be achieved using fluorine gas or other fluorinating agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient halogenation of the phenol ring.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-fluoro-3-methylphenol undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The phenolic hydroxyl group can be reduced to form corresponding ethers or alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted phenols, carboxylic acids, aldehydes, ethers, and alcohols.

Scientific Research Applications

2-Chloro-6-fluoro-3-methylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-3-methylphenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can participate in various interactions, including halogen bonding. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 2-Chloro-4-fluoro-3-methylphenol
  • 2-Chloro-6-fluoro-3-methoxyphenol
  • 2-Chloro-6-fluoro-3-hydroxytoluene

Comparison: 2-Chloro-6-fluoro-3-methylphenol is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions. For example, the presence of both chloro and fluoro groups can enhance its electrophilic character, making it more reactive in nucleophilic substitution reactions compared to similar compounds with different substituent patterns.

Biological Activity

2-Chloro-6-fluoro-3-methylphenol is a phenolic compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications, supported by relevant data and case studies.

This compound has the molecular formula C7H6ClF0 and is characterized by the presence of a chloro group, a fluoro group, and a methyl group on the phenolic ring. These substituents influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The mechanism of action involves:

  • Hydrogen Bonding : The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
  • Halogen Bonding : The chloro and fluoro groups can participate in halogen bonding, which may enhance binding affinity to target proteins.
  • Enzyme Interaction : The compound has been shown to modulate enzyme activity, potentially inhibiting or activating key metabolic pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, studies have reported minimum inhibitory concentrations (MIC) as low as 32 µg/mL against certain pathogens, indicating its potential as an antimicrobial agent.

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, such as K562 leukemia cells, with IC50 values ranging from 7.9 to 4.5 µM depending on the specific derivative used . This suggests that this compound could serve as a lead compound for developing new anticancer therapies.

Data Summary

Biological Activity Target IC50/MIC Value Reference
AntimicrobialVarious bacterial strains32 µg/mL
AnticancerK562 leukemia cells4.5 µM

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics.
  • Anticancer Mechanism Exploration :
    Another investigation focused on the mechanism by which this compound induces apoptosis in cancer cells. It was found that the compound activates caspase pathways leading to programmed cell death, highlighting its potential as a therapeutic agent in oncology.

Properties

IUPAC Name

2-chloro-6-fluoro-3-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO/c1-4-2-3-5(9)7(10)6(4)8/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTGCWUNGWVQET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378637
Record name 2-Chloro-6-fluoro-3-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261762-90-7
Record name 2-Chloro-6-fluoro-3-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261762-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-fluoro-3-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261762-90-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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